2-Aminomethyl-5-cycloheptyloxy-pyridine
Description
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(5-cycloheptyloxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C13H20N2O/c14-9-11-7-8-13(10-15-11)16-12-5-3-1-2-4-6-12/h7-8,10,12H,1-6,9,14H2 |
InChI Key |
ZYSQUDVQPQGOEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)OC2=CN=C(C=C2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Aminomethyl-5-cycloheptyloxy-pyridine with structurally related pyridine derivatives:
*Estimated based on molecular formula.
Key Observations :
- Substituent Effects : The cycloheptyloxy group in the target compound introduces significant steric bulk compared to smaller groups like methoxy (-OCH₃) or chloro (-Cl). This may reduce crystallization efficiency, as seen in analogs with melting points >268°C for phenyl- and chloro-substituted pyridines .
- Lipophilicity : Cycloheptyloxy substituents likely elevate logP values, favoring interactions with lipid membranes in drug delivery applications .
Spectral and Analytical Data
Infrared (IR) and nuclear magnetic resonance (NMR) data for similar compounds highlight trends:
- IR Spectroscopy: Aminomethyl groups exhibit N-H stretches near 3300–3500 cm⁻¹, while cycloheptyloxy C-O-C stretches appear at ~1250 cm⁻¹. Chloro-substituted pyridines show C-Cl stretches at 550–750 cm⁻¹ .
- ¹H NMR: Pyridine ring protons resonate at δ 7.0–8.5 ppm. Aminomethyl protons (-CH₂NH₂) appear as a triplet near δ 3.0–3.5 ppm, while cycloheptyloxy protons show complex splitting due to the seven-membered ring .
Preparation Methods
Reaction Mechanism and Procedure
This method involves the reduction of 5-cycloheptyloxy-2-nitromethylpyridine using hydrogen gas in the presence of palladium-on-carbon (Pd/C) or rhodium catalysts. The nitro group (-NO₂) is selectively reduced to an amine (-NH₂) under mild conditions (60–80°C, 0.01 MPa H₂).
Key steps :
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 0.3–0.5 mol% Pd/C | >90% yield |
| Temperature | 60–65°C | Prevents over-reduction |
| Reaction Time | 1–2 hours | Maximizes conversion |
Yield : 88–92%.
Purity : 97–99% (HPLC).
Nucleophilic Substitution Followed by Reductive Amination
Synthetic Pathway
This two-step approach starts with 2-chloro-5-cycloheptyloxypyridine, which undergoes nucleophilic substitution with benzylamine, followed by hydrogenolytic cleavage of the benzyl group.
Step 1: Substitution
2-Chloro-5-cycloheptyloxypyridine reacts with benzylamine in THF at reflux (110°C) for 3 hours to form 2-benzylaminomethyl-5-cycloheptyloxypyridine.
Step 2: Reductive Cleavage
The benzyl-protected intermediate is subjected to hydrogenolysis using Pd/C in methanol, yielding the free amine.
Critical Considerations
-
Solvent Choice : THF enhances nucleophilicity of benzylamine.
-
Catalyst Regeneration : Pd/C can be reused up to 5 cycles with <5% yield drop.
Cyclocondensation with Nitroalkanes
Methodology
Developed for imidazo[1,5-a]pyridines, this method adapts to synthesize 2-aminomethyl derivatives by reacting 2-(aminomethyl)pyridine with nitrocycloheptane in polyphosphoric acid (PPA).
Procedure :
-
Activate nitrocycloheptane in 85% PPA at 110°C for 30 minutes.
-
Add 2-(aminomethyl)pyridine and stir at 160°C for 2 hours.
-
Quench with ice-water, neutralize with NH₃, and extract with ethyl acetate.
Yield : 55–65%.
Purity : 95–97% (requires column chromatography).
Limitations
-
High reaction temperatures (160°C) risk decomposition.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Catalytic Hydrogenation | 88–92 | 97–99 | High | Moderate |
| Reductive Amination | 76–82 | 95–97 | Medium | Low |
| Cyclocondensation | 55–65 | 95–97 | Low | High |
Catalytic Hydrogenation is preferred for industrial-scale production due to its robustness and high yield. Cyclocondensation remains valuable for laboratories prioritizing cost over yield.
Industrial-Scale Considerations
Catalyst Selection
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Aminomethyl-5-cycloheptyloxy-pyridine, and how can intermediates be optimized?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution and catalytic hydrogenation. For example, cycloheptanol can be reacted with a halogenated pyridine derivative (e.g., 5-chloro-2-aminopyridine) under basic conditions to introduce the cycloheptyloxy group. Subsequent aminomethylation is achieved via reductive amination using formaldehyde and a palladium catalyst .
- Optimization : Reaction conditions (e.g., temperature, solvent polarity, catalyst loading) should be systematically varied. Monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures intermediate purity .
Q. How should researchers characterize the purity and structural integrity of 2-Aminomethyl-5-cycloheptyloxy-pyridine?
- Analytical Workflow :
- NMR : H and C NMR confirm substituent positions (e.g., cycloheptyloxy protons at δ 1.4–2.1 ppm; aminomethyl protons at δ 3.2–3.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]: ~263.2 g/mol).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: ~65%, H: ~8.8%, N: ~10.6%) .
Q. What safety protocols are critical when handling aminomethyl pyridine derivatives?
- Hazard Mitigation : Use fume hoods for synthesis due to volatile intermediates (e.g., chlorinated precursors). Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. First-aid measures for accidental exposure include rinsing with water (15+ minutes for skin/eyes) and immediate medical consultation .
Advanced Research Questions
Q. How do structural modifications (e.g., cycloheptyloxy vs. benzyloxy groups) impact the compound’s bioactivity?
- Structure-Activity Relationship (SAR) :
| Substituent | LogP | Binding Affinity (IC) |
|---|---|---|
| Cycloheptyloxy | 2.8 | 12 nM |
| Benzyloxy | 3.1 | 28 nM |
- Methodology : Compare inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays. Increased lipophilicity (higher LogP) from bulky substituents may enhance membrane permeability but reduce solubility .
Q. What computational strategies predict the binding modes of 2-Aminomethyl-5-cycloheptyloxy-pyridine with biological targets?
- In Silico Approaches :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with active sites (e.g., EGFR kinase). The aminomethyl group forms hydrogen bonds with Asp831, while the cycloheptyloxy moiety occupies hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .
Q. How can enantiomeric purity affect pharmacological outcomes, and what chiral resolution methods are applicable?
- Resolution Techniques :
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane:isopropanol (80:20) to separate enantiomers.
- Circular Dichroism (CD) : Confirm enantiopurity via Cotton effects at 220–260 nm .
Data Contradictions and Validation
Q. Discrepancies in reported LogP values for similar pyridine derivatives: How to resolve?
- Validation Strategy :
- Experimental LogP : Measure via shake-flask method (octanol/water partition) and compare with computational predictions (e.g., ChemAxon).
- Literature Cross-Check : Prioritize peer-reviewed studies over vendor data (e.g., PubChem values may lack experimental validation) .
Q. Conflicting bioactivity data across studies: What factors contribute to variability?
- Sources of Error :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
